molecular formula C13H14N2O B3141379 N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-66-0

N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B3141379
CAS No.: 478249-66-0
M. Wt: 214.26 g/mol
InChI Key: QNGNTDZXTCCSEP-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pyrrole ring substituted with a carboxamide group and a benzyl group with a methyl substituent on the benzene ring

Biochemical Analysis

Biochemical Properties

N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain serine proteases, including thrombin, trypsin, and chymotrypsin . These interactions are primarily based on the compound’s ability to bind to the active sites of these enzymes, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their structure and function.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has demonstrated antiproliferative and apoptotic effects by downregulating the PI3K/S6K1 signaling pathway . This downregulation leads to reduced cell proliferation and increased apoptosis, highlighting its potential as an anticancer agent. Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of target enzymes, such as serine proteases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can interact with transcription factors and other regulatory proteins, altering gene expression patterns and influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative and apoptotic effects, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrrole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Benzylation: The final step involves the benzylation of the pyrrole ring with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo oxidation reactions, particularly at the methyl group on the benzene ring, forming a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-methylbenzoic acid derivative.

    Reduction: this compound amine.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.

Comparison with Similar Compounds

N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-1H-pyrrole-2-carboxamide: Lacks the methyl group on the benzene ring, which may affect its biological activity and chemical reactivity.

    N-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide: Contains a chlorine substituent instead of a methyl group, which can influence its electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)9-15-13(16)12-3-2-8-14-12/h2-8,14H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNTDZXTCCSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222248
Record name N-[(4-Methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-66-0
Record name N-[(4-Methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478249-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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